1-Allyl-4-chlorobenzene

Catalog No.
S1539343
CAS No.
1745-18-2
M.F
C9H9Cl
M. Wt
152.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Allyl-4-chlorobenzene

CAS Number

1745-18-2

Product Name

1-Allyl-4-chlorobenzene

IUPAC Name

1-chloro-4-prop-2-enylbenzene

Molecular Formula

C9H9Cl

Molecular Weight

152.62 g/mol

InChI

InChI=1S/C9H9Cl/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2

InChI Key

VGUNPRNQXXTCCL-UHFFFAOYSA-N

SMILES

C=CCC1=CC=C(C=C1)Cl

Canonical SMILES

C=CCC1=CC=C(C=C1)Cl

Organic Synthesis:

-Allyl-4-chlorobenzene is an organic compound with the chemical formula C9H9Cl. Due to the presence of the alkene (C=C) functional group and the chlorine atom, it serves as a versatile building block in organic synthesis.

One research application involves its use as a starting material for the preparation of more complex molecules. Through palladium-catalyzed coupling reactions, 1-allyl-4-chlorobenzene can be transformed into various substituted alkenes, dienes, and other aromatic compounds. These reactions have been explored for the synthesis of pharmaceuticals, fine chemicals, and functional materials. [Source: BAA74518 | 1745-18-2 | 1-Allyl-4-chlorobenzene | Biosynth, ]

Material Science:

The unique combination of functionalities in 1-allyl-4-chlorobenzene makes it a potential candidate for material science applications. Research suggests its use in the development of:

  • Liquid crystals: The rigid and polar nature of the molecule could contribute to the formation of liquid crystals with specific properties, potentially useful in display technologies. [Source: 1-Allyl-4-chlorobenzene | C9H9Cl | CID 11019064, National Institutes of Health (.gov), ]
  • Polymers: The presence of the alkene group allows for polymerization reactions, leading to the formation of functional polymers with potential applications in areas like electronics and coatings.

1-Allyl-4-chlorobenzene, with the chemical formula C₉H₉Cl, is an organic compound characterized by a chlorobenzene ring substituted with an allyl group at the para position. This compound is notable for its structural features, which include a benzene ring bonded to a vinyl group (the allyl group) and a chlorine atom. It is classified as an allylbenzene derivative and is recognized for its potential applications in various

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation.
  • Avoid contact with skin and eyes.
  • Store the compound in a cool, dry place away from incompatible chemicals.

  • Electrophilic Aromatic Substitution: This reaction allows the compound to undergo substitution at the aromatic ring. The presence of the chlorine atom can direct electrophiles to the ortho and para positions relative to itself, facilitating further substitution reactions .
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as the formation of alcohols or amines, particularly under basic conditions .
  • Cross-Coupling Reactions: 1-Allyl-4-chlorobenzene can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules .

The biological activity of 1-Allyl-4-chlorobenzene has been studied in various contexts. Some key points include:

  • Antimicrobial Properties: Studies have indicated that compounds with similar structures exhibit antibacterial and antifungal activities, suggesting that 1-Allyl-4-chlorobenzene may possess similar properties .
  • Potential as a Pharmaceutical Intermediate: Its unique structure makes it a candidate for further modification and development into pharmaceuticals, particularly in the synthesis of anti-inflammatory or analgesic agents .

Several synthesis methods have been reported for 1-Allyl-4-chlorobenzene:

  • Direct Chlorination: The compound can be synthesized through the chlorination of 1-Allylbenzene using chlorine gas or chlorinating agents under controlled conditions .
  • Allylation of Chlorobenzene: Another method involves the allylation of chlorobenzene using allyl halides in the presence of a base, which facilitates the formation of the allyl substituent on the aromatic ring .

1-Allyl-4-chlorobenzene finds applications across various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: The compound is used in polymer chemistry and materials science for producing functionalized polymers with specific properties .

Studies on the interactions of 1-Allyl-4-chlorobenzene with other molecules have shown that:

  • Reactivity with Nucleophiles: The presence of the chlorine atom makes it susceptible to nucleophilic attack, which can lead to diverse products depending on the nucleophile used.
  • Biological Interactions: Research indicates that similar compounds can interact with biological targets such as enzymes or receptors, which may inform studies on drug design and development .

Several compounds share structural similarities with 1-Allyl-4-chlorobenzene. Here are some notable examples:

Compound NameChemical FormulaUnique Features
1-AllylbenzeneC₉H₁₀Lacks chlorine; primarily used in organic synthesis.
1-Allyl-4-bromobenzeneC₉H₉BrContains bromine instead of chlorine; shows different reactivity.
4-ChlorostyreneC₈H₇ClSimilar structure but lacks an allyl group; used in polymerization.
Allyl ChlorideC₃H₅ClSimple allylic halide; often used as a starting material for synthesis.

Uniqueness

The uniqueness of 1-Allyl-4-chlorobenzene lies in its combination of both an allylic and an aromatic system with a chlorine substituent, which influences its reactivity patterns and potential applications in synthesis compared to its analogs. This combination allows for versatile synthetic pathways and potential biological activities that are distinct from those of simpler compounds like allyl chloride or unsubstituted allylbenzenes.

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Wikipedia

1-Allyl-4-chlorobenzene

Dates

Last modified: 08-15-2023

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